molecular formula C17H22ClN5O B1402448 3-(2-Dimethylamino-4-pyrrolidin-3-yl-pyrimidin-5-yl)-benzamide hydrochloride CAS No. 1361112-95-9

3-(2-Dimethylamino-4-pyrrolidin-3-yl-pyrimidin-5-yl)-benzamide hydrochloride

Cat. No.: B1402448
CAS No.: 1361112-95-9
M. Wt: 347.8 g/mol
InChI Key: ICDABSBJEYJLRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(2-Dimethylamino-4-pyrrolidin-3-yl-pyrimidin-5-yl)-benzamide hydrochloride” is a chemical compound with the molecular formula C17H22ClN5O . It belongs to the class of organic compounds known as benzamides, which are compounds containing a benzamide moiety, which consists of a carboxamide attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring attached to a benzamide group via a dimethylamino linker . The pyrrolidin-3-yl group is also attached to the pyrimidine ring .


Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed chemical reactions analysis.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. It has a molecular weight of 347.8 g/mol . Other properties like melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Cytotoxic Heterocyclic Compounds : A study by Mansour et al. (2020) involved the synthesis of new diaryl-substituted pyridine and pyrimidine derivatives. These compounds showed promising growth inhibitory effects against certain cell lines, indicating their potential in cancer research (Mansour et al., 2020).

  • Capillary Electrophoresis in Quality Control : Ye et al. (2012) developed a capillary electrophoresis method for analyzing imatinib mesylate and related substances, including derivatives of pyrimidin-5-yl-benzamide. This method is vital for quality control in pharmaceutical preparations (Ye et al., 2012).

  • Flumatinib Metabolism Study : A study by Gong et al. (2010) on flumatinib, an antineoplastic tyrosine kinase inhibitor, explored its metabolism in patients. This research is crucial for understanding the pharmacokinetics and safety profile of similar pyrimidin-5-yl-benzamide compounds (Gong et al., 2010).

Chemical Reactions and Properties

  • Alkylation and Ring Closure Reactions : Roman (2013) used a related compound as a starting material in alkylation and ring closure reactions. This research contributes to the creation of a diverse library of compounds, potentially useful in various fields of chemistry (Roman, 2013).

  • Synthesis of Anti-Inflammatory Drugs : Research by Lynch et al. (2006) involved synthesizing four compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, incorporating the N,N-dimethylamino benzamide group. This study contributes to the development of new nonsteroidal anti-inflammatory drugs (Lynch et al., 2006).

  • Synthesis of Azole, Pyrimidine, Pyran, and Benzofuran Derivatives : A study by Farag et al. (2011) explored the synthesis of various derivatives incorporating the dimethylamino benzamide group. These derivatives have potential applications in medicinal chemistry (Farag et al., 2011).

Biological and Pharmacological Applications

  • Antimicrobial and Antitubercular Activities : Chandrashekaraiah et al. (2014) synthesized pyrimidine-azitidinone analogues, exhibiting antimicrobial and antitubercular activities. This highlights the potential of pyrimidin-5-yl-benzamide derivatives in developing new antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not known as it is a research compound.

Safety and Hazards

As a research compound, it’s not intended for human or veterinary use. Any safety data sheet would recommend immediately removing any clothing contaminated by the product .

Properties

IUPAC Name

3-[2-(dimethylamino)-4-pyrrolidin-3-ylpyrimidin-5-yl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O.ClH/c1-22(2)17-20-10-14(15(21-17)13-6-7-19-9-13)11-4-3-5-12(8-11)16(18)23;/h3-5,8,10,13,19H,6-7,9H2,1-2H3,(H2,18,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDABSBJEYJLRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=N1)C2CCNC2)C3=CC(=CC=C3)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Dimethylamino-4-pyrrolidin-3-yl-pyrimidin-5-yl)-benzamide hydrochloride
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3-(2-Dimethylamino-4-pyrrolidin-3-yl-pyrimidin-5-yl)-benzamide hydrochloride
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3-(2-Dimethylamino-4-pyrrolidin-3-yl-pyrimidin-5-yl)-benzamide hydrochloride
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3-(2-Dimethylamino-4-pyrrolidin-3-yl-pyrimidin-5-yl)-benzamide hydrochloride
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3-(2-Dimethylamino-4-pyrrolidin-3-yl-pyrimidin-5-yl)-benzamide hydrochloride
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3-(2-Dimethylamino-4-pyrrolidin-3-yl-pyrimidin-5-yl)-benzamide hydrochloride

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